![molecular formula C8H7ClN4O B1328573 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1000017-99-1](/img/structure/B1328573.png)

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

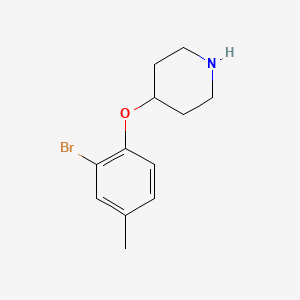

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method described involves the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, followed by a reductive Cadogan annulation to form 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine scaffolds . Additionally, a five-component cascade reaction has been utilized to synthesize N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex and diverse. For instance, a new 3-position substituted imidazo[1,2-a]pyridine ligand has been synthesized and used to create coordination compounds with interesting chain and dimer structures, as confirmed by single crystal X-ray diffraction . The structural diversity of these compounds is further exemplified by the synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives, showcasing the versatility of the imidazo[1,2-a]pyridine core .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including regiocontrolled functionalization through Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the selective introduction of different substituents at the 2- and 3-positions . These reactions enable the creation of a library of compounds with diverse substitutions, highlighting the reactivity and functionalizability of the imidazo[1,2-a]pyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the substituents and functional groups present. For example, the photoluminescent properties of a new 3-position substituted imidazo[1,2-a]pyridine ligand and its coordination compounds have been investigated, demonstrating potential applications in materials science . The synthesis of new derivatives via a five-component cascade reaction also highlights the importance of using environmentally benign solvents and the tolerance of a wide variety of functional groups, which can influence the solubility, stability, and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Optical Properties and Synthesis Methods

- A study by Yan-qing Ge et al. (2011) focused on synthesizing novel 1,3,4-oxadiazole derivatives using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbohydrazide. These compounds demonstrated significant absorption and emission maxima, indicating potential applications in the field of optical materials and fluorescence studies (Yan-qing Ge et al., 2011).

Coordination Polymers and Structural Studies

- Research by Meng-Ru Yin et al. (2021) utilized a similar compound, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, to construct various dimensional complexes and coordination polymers. This study highlights the structural versatility and potential in material science (Meng-Ru Yin et al., 2021).

Applications in Herbicide Synthesis

- Shi Gui-zhe (2015) described the use of a similar compound, 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, in the synthesis of sulfonylurea herbicides like imazosulfuron. This demonstrates its role in agricultural chemistry (Shi Gui-zhe, 2015).

Phosphorescent Materials Development

- A study by Bin Li et al. (2019) explored the synthesis of novel positional isomers, including compounds similar to 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, for developing phosphorescent materials. These materials showed potential for dynamic functional applications with external stimuli (Bin Li et al., 2019).

Synthesis of Functionalized Hydropyridones

- Research by Masoud Mohammadi Vala et al. (2020) involved the synthesis of functionalized hydropyridones from similar carbohydrazides, highlighting their potential in the preparation of bioactive compounds (Masoud Mohammadi Vala et al., 2020).

Fluorescent Molecular Rotor Studies

- S. D. Jadhav and N. Sekar (2017) conducted studies on the synthesis of fluorescent molecular rotors using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showcasing its application in sensing properties (S. D. Jadhav & N. Sekar, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMOGDKMHZGBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)